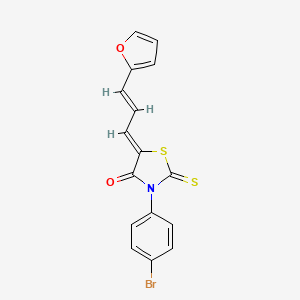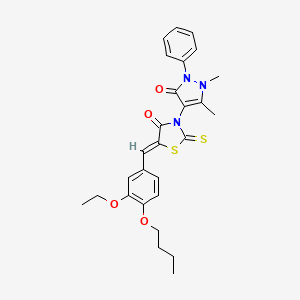
2,2'-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl))bis(1-(4-methylpiperazin-1-yl)ethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a complex organic molecule with a unique structure. Its full chemical name is quite a mouthful, so let’s break it down.
- The core structure consists of two pyrimidine rings (6-methylpyrimidine-2,4-diyl) connected by a central linker (bis(sulfanediyl)) and flanked by two 1-(4-methylpiperazin-1-yl)ethanone groups.
- It’s worth noting that this compound has potential applications in various fields due to its intriguing structure.
Métodos De Preparación
- Synthesis of this compound involves several steps. One common approach is to start with commercially available precursors.
- The synthetic route typically includes coupling reactions, such as amide bond formation, followed by sulfide formation to introduce the sulfanediyl groups.
- Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
- This compound can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substituents on the pyrimidine rings can be replaced.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles for substitution.
- Major products depend on reaction conditions and starting materials.
Aplicaciones Científicas De Investigación
Medicine: Investigated for potential drug development due to its unique structure. It could target specific receptors or enzymes.
Chemistry: Used as a building block in organic synthesis.
Biology: May interact with biological macromolecules (proteins, nucleic acids).
Industry: Could serve as a precursor for specialty chemicals.
Mecanismo De Acción
- The compound’s effects likely involve interactions with cellular components.
- Molecular targets could include receptors, enzymes, or signaling pathways.
- Further research is needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
- Similar compounds include those with pyrimidine cores and sulfanediyl linkers.
- Uniqueness lies in the combination of the pyrimidine scaffold and the piperazinyl ethanone groups.
- Dai, F., He, H., Gao, D., Ye, F., Qiu, X., & Sun, D. (2009). Construction of copper metal–organic systems based on paddlewheel SBU through altering the substituent positions of new flexible carboxylate ligands. CrystEngComm, 11. Link
- Famotidine EP Impurity B (Dimaleate salt). SynZeal. Link
- Crystal structure of 2,2′-((pyridine-2,6-diylbis(methylene))bis(sulfanediyl))bis(4,5-dihydro-1H-imidazol-3-ium) dication. Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 101-102. Link
- Ha, K. (2013). Crystal structure of 2,2’-((1E,1’E)-(1,4-phenylene-bis(azanylylidene))-bis(methanylylidene))bis(4-bromophenol), C20H14Br2N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 101-102. Link
Propiedades
Fórmula molecular |
C19H30N6O2S2 |
|---|---|
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
2-[6-methyl-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanyl-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C19H30N6O2S2/c1-15-12-16(28-13-17(26)24-8-4-22(2)5-9-24)21-19(20-15)29-14-18(27)25-10-6-23(3)7-11-25/h12H,4-11,13-14H2,1-3H3 |
Clave InChI |
NEALDHRJMVCKSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)SCC(=O)N2CCN(CC2)C)SCC(=O)N3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-(3-methoxypropyl)-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B12129445.png)
![4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12129452.png)
![N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12129461.png)

![2-(2-fluorophenoxy)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B12129480.png)
![3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12129493.png)

![4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129506.png)
![N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129508.png)
![2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12129517.png)
![7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12129519.png)
![Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylam ino)acetate](/img/structure/B12129535.png)

![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide](/img/structure/B12129544.png)
